1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one is an organic compound characterized by its complex aromatic structure and various functional groups. It is classified as a ketone due to the presence of a carbonyl group (C=O) adjacent to an alkyl chain. The compound's synthesis and applications are of interest in the fields of organic chemistry and pharmacology.
This compound can be synthesized through various methods, often involving the modification of phenolic compounds. Its structural characteristics suggest potential biological activity, making it a candidate for further research in medicinal chemistry.
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one belongs to the class of aromatic ketones and is also categorized under phenolic compounds due to its hydroxyl groups attached to an aromatic ring.
The synthesis of 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one typically involves multiple steps:
The reaction conditions often require strong bases such as potassium carbonate and solvents like acetone. The process may also involve purification steps including recrystallization or chromatography to achieve high purity yields.
Industrial production may utilize continuous flow reactors to enhance efficiency and yield.
The molecular formula for 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one is , with a molecular weight of 238.28 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one |
| CAS Number | 918814-69-4 |
| InChI Key | XBMACXRVJSWZPC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCOC1=CC(=C(C(=C1)O)C(=O)C)O |
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one can undergo various chemical reactions:
The mechanism of action for 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one involves its interaction with various molecular targets, including enzymes and receptors:
This compound may modulate enzyme activity and influence pathways related to oxidative stress, inflammation, and cell signaling, contributing to its biological effects .
The compound exhibits typical characteristics of organic compounds with aromatic structures.
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 238.28 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
These properties suggest potential applications in both laboratory settings and industrial processes.
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)-2-methylbutan-1-one has potential uses in:
The compound's unique structure offers avenues for further exploration in medicinal chemistry and related fields .
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5